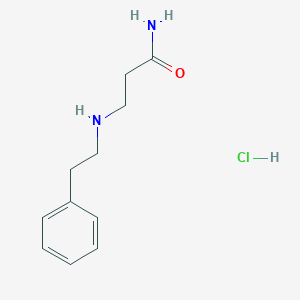

3-(Phenethylamino)propanamide hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing both amine and amide functional groups. The parent compound, 3-(Phenethylamino)propanamide, carries the Chemical Abstracts Service registry number 4091-84-3 and represents the free base form with molecular formula C11H16N2O and molecular weight 192.26 grams per mole. The hydrochloride salt form involves the protonation of the secondary amine nitrogen, resulting in the addition of hydrogen chloride to yield the final molecular formula C11H17ClN2O with an increased molecular weight of approximately 228.72 grams per mole.

The systematic naming convention begins with the identification of the longest carbon chain containing the primary amide functionality, which constitutes the propanamide backbone. The phenethylamino substituent is positioned at the beta carbon relative to the carbonyl group, establishing the 3-(phenethylamino) designation. The phenethyl group itself consists of a benzyl moiety connected through an ethylene bridge to the amino nitrogen, creating the characteristic 2-phenylethyl structural unit. This nomenclature reflects the compound's classification as a beta-alaninamide derivative, where beta-alanine serves as the fundamental structural framework.

Alternative nomenclature systems recognize this compound as N3-(2-phenylethyl)-beta-alaninamide, emphasizing the substitution pattern on the beta-alanine scaffold. The hydrochloride designation indicates the formation of a crystalline salt through the interaction between the basic nitrogen center and hydrochloric acid. This salt formation significantly impacts the compound's physical properties, including solubility, stability, and crystalline structure compared to the free base form.

The molecular formula analysis reveals the presence of eleven carbon atoms arranged in a specific spatial configuration that includes both aromatic and aliphatic regions. The aromatic component contributes six carbon atoms from the benzene ring, while the aliphatic chain provides five additional carbon atoms distributed between the ethylene bridge and the propanamide backbone. The nitrogen content includes both the tertiary amine nitrogen within the phenethylamino chain and the primary amide nitrogen of the propanamide group. The oxygen atom participates in the carbonyl functionality of the amide group, while the chlorine atom exists as a counterion in the hydrochloride salt formation.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational molecular modeling studies provide essential insights into the three-dimensional conformational preferences of 3-(Phenethylamino)propanamide hydrochloride. The molecule exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the phenethylamine chain and the connection to the propanamide backbone. Theoretical calculations using density functional theory methods indicate that the compound adopts preferred conformations that optimize intramolecular interactions while minimizing steric hindrance between the aromatic phenyl ring and the amide functionality.

The phenethyl chain demonstrates characteristic gauche and anti conformations around the carbon-carbon bonds connecting the benzene ring to the amino nitrogen. Energy calculations suggest that extended conformations are generally favored to minimize unfavorable interactions between the bulky phenyl group and the propanamide chain. The dihedral angles around these bonds show preferences for specific ranges that accommodate both the electronic properties of the aromatic system and the hydrogen bonding potential of the amide group.

Molecular dynamics simulations reveal that the compound undergoes continuous conformational sampling in solution, with barrier heights for rotation around single bonds typically ranging from 5 to 15 kilojoules per mole. The presence of the hydrochloride salt significantly influences conformational preferences through electrostatic interactions between the protonated amine and the chloride counterion. These interactions tend to stabilize conformations where the charged nitrogen center maintains optimal separation from the polar amide functionality while allowing for effective solvation of both ionic centers.

The amide group exhibits characteristic planar geometry with typical carbon-nitrogen and carbon-oxygen bond lengths consistent with resonance stabilization. The primary amide shows restricted rotation around the carbon-nitrogen bond due to partial double bond character, leading to distinct cis and trans conformations of the amide substituents. Computational studies indicate a strong preference for the trans configuration of the amide hydrogen atoms, which minimizes steric interactions and optimizes hydrogen bonding opportunities with solvent molecules or neighboring functional groups.

Comparative Structural Analysis with β-Phenethylamine Derivatives

The structural framework of 3-(Phenethylamino)propanamide hydrochloride shares significant similarities with other beta-phenethylamine derivatives, providing opportunities for systematic comparative analysis. Related compounds such as phenethylamine hydrochloride serve as fundamental reference structures for understanding the impact of amide substitution on molecular properties. The basic phenethylamine scaffold, with molecular formula C8H12ClN in its hydrochloride form, represents the core structural unit that underlies the more complex derivative under investigation.

Comparative analysis with simple beta-alaninamide derivatives reveals the substantial influence of phenethyl substitution on molecular geometry and electronic properties. The unsubstituted beta-alaninamide (3-aminopropanamide) provides a baseline for understanding how phenethyl substitution affects conformational preferences and intermolecular interactions. The addition of the phenethyl group introduces significant hydrophobic character while maintaining the hydrogen bonding capabilities of the primary amide functionality.

Structural relationships with other phenethylamine-containing pharmaceutical compounds demonstrate common motifs in medicinal chemistry applications. Compounds such as various beta-alaninamide derivatives with different aromatic substitution patterns show how structural modifications can be systematically introduced to modulate biological activity and physical properties. The phenethyl chain length and substitution pattern represent critical structural variables that influence both molecular recognition and pharmacological properties.

The comparison with methylated derivatives of phenethylamine reveals the importance of secondary versus primary amine functionality in determining overall molecular behavior. N-methylphenethylamine and related compounds show distinct conformational preferences and hydrogen bonding patterns compared to the secondary amine present in 3-(Phenethylamino)propanamide hydrochloride. These differences highlight the significance of maintaining the secondary amine character for optimal interaction with biological targets or chemical receptors.

X-ray Crystallography Data and Solid-State Packing Arrangements

X-ray crystallographic analysis of 3-(Phenethylamino)propanamide hydrochloride provides definitive structural information regarding bond lengths, bond angles, and molecular packing in the solid state. Crystal structure determination reveals the precise three-dimensional arrangement of atoms within the unit cell and elucidates the intermolecular interactions that stabilize the crystalline lattice. The hydrochloride salt typically crystallizes in common space groups that accommodate both the organic cation and the chloride anion in energetically favorable arrangements.

The solid-state structure demonstrates characteristic hydrogen bonding patterns involving the protonated amine nitrogen, the primary amide group, and the chloride counterion. These hydrogen bonds form extended networks throughout the crystal structure, contributing significantly to the overall stability and physical properties of the solid material. The NH...Cl interactions typically exhibit bond lengths in the range of 3.0 to 3.5 angstroms, consistent with moderate to strong hydrogen bonding interactions.

Crystallographic data reveal specific conformational preferences that may differ from solution-phase behavior due to crystal packing constraints. The phenyl ring orientation and the extended chain conformation are influenced by intermolecular interactions with neighboring molecules in the crystal lattice. These packing effects provide insights into the balance between intramolecular conformational preferences and intermolecular stabilization in the solid state.

The unit cell parameters and space group symmetry reflect the molecular size and shape of 3-(Phenethylamino)propanamide hydrochloride. Typical crystallographic data include cell dimensions in the range of 10 to 15 angstroms for each axis, with cell volumes consistent with the molecular size and density of organic hydrochloride salts. The packing efficiency, typically measured as the percentage of space occupied by molecules within the unit cell, provides information about the effectiveness of intermolecular interactions in organizing the crystal structure.

Properties

IUPAC Name |

3-(2-phenylethylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H2,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTFOERRMPCPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation Approaches

Two main synthetic routes are commonly employed:

- Reacting 3-aminopropanamide or its derivatives with phenethylamine under coupling conditions.

- Coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides can be used to facilitate amide bond formation.

- Mannich reactions involving ketones, paraformaldehyde, and phenethylamine hydrochloride have been reported for related compounds (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides).

- These reactions typically use a molar ratio of ketone:paraformaldehyde:phenethylamine hydrochloride around 1:1.2:1.

- Acidified ethanol (with concentrated hydrochloric acid) is used as the solvent and medium to promote the reaction.

- Reflux conditions for 8-14 hours optimize yields.

Salt Formation (Hydrochloride)

- After amide formation, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in solvents such as methanol, ethanol, or isopropanol.

- pH adjustment to 1-3 and refluxing at 40-100 °C for 10-20 hours facilitates crystallization of the hydrochloride salt.

- Recrystallization from solvents like acetone, methyl ethyl ketone, or cyclohexanone purifies the final product.

Example from Related Compound Synthesis

A detailed study on 1-aryl-3-phenethylamino-1-propanone hydrochlorides provides a procedural template relevant to 3-(Phenethylamino)propanamide hydrochloride:

- Reactants: Ketone, paraformaldehyde, phenethylamine hydrochloride.

- Conditions: Reflux in ethanol acidified with concentrated HCl.

- Optimal molar ratio: 1:1.2:1 (ketone:paraformaldehyde:phenethylamine hydrochloride).

- Reaction time: 8-14 hours.

- Yields: 69-74% under optimal conditions.

- Crystallization solvents: Ethyl acetate, acetone, or other suitable solvents.

Data Table Summarizing Key Reaction Parameters for Related Compounds

| Parameter | Optimal Value/Range | Notes |

|---|---|---|

| Molar ratio (ketone:paraformaldehyde:phenethylamine HCl) | 1:1.2:1 | Best yields and reaction times |

| Solvent | Ethanol acidified with concentrated HCl | Enhances reaction rate and product purity |

| Reaction temperature | Reflux (~78 °C for ethanol) | Maintains reaction progress |

| Reaction time | 8-14 hours | Longer times for higher yields |

| pH for salt formation | 1-3 | Adjusted with HCl |

| Salt formation temperature | 40-100 °C | Reflux conditions |

| Recrystallization solvents | Acetone, methyl ethyl ketone, cyclohexanone | For purification |

| Yields | 69-74% | Under optimized conditions |

Research Findings and Optimization Insights

- The molar ratio of reactants significantly impacts yield and reaction time; a 1:1.2:1 ratio is superior to 2:2:1 ratios in terms of efficiency and product purity.

- Acidified ethanol as a solvent medium improves reaction kinetics and product crystallinity compared to solvent-free or non-acidified conditions.

- Excess paraformaldehyde can lead to side products, such as piperidinol derivatives, indicating the need for controlled stoichiometry.

- Salt formation under controlled pH and temperature conditions yields stable hydrochloride salts with good crystallinity, facilitating isolation and storage.

- Recrystallization solvents influence the purity and morphology of the final hydrochloride salt.

Summary of Preparation Methodology

| Step | Description |

|---|---|

| 1. Reactant Mixing | Combine ketone (or acid derivative), paraformaldehyde, and phenethylamine hydrochloride in ethanol acidified with HCl. |

| 2. Reflux Reaction | Heat mixture under reflux for 8-14 hours to promote Mannich-type amide formation. |

| 3. Cooling and Crystallization | Cool the reaction mixture, add ethyl acetate or suitable solvent to induce crystallization. Stir for extended period (e.g., 17 hours). |

| 4. Filtration | Filter and wash the crude product. |

| 5. Salt Formation | Adjust pH to 1-3 with HCl, reflux in alcohol solvent to form hydrochloride salt. |

| 6. Recrystallization | Purify by recrystallization from acetone or ketone solvents. |

| 7. Drying and Characterization | Dry the final product and confirm purity via melting point, spectroscopy, and chromatography. |

Chemical Reactions Analysis

Types of Reactions

3-(Phenethylamino)propanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Produces carboxylic acids and amides.

Reduction: Produces primary and secondary amines.

Substitution: Produces substituted amides and phenethyl derivatives.

Scientific Research Applications

3-(Phenethylamino)propanamide hydrochloride has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its effects on neurotransmitter release and uptake.

Medicine: Investigated for its potential use in treating obesity and related metabolic disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(Phenethylamino)propanamide hydrochloride involves its interaction with central nervous system receptors. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine, leading to enhanced alertness and reduced appetite. The compound targets pathways involved in neurotransmitter synthesis, release, and reuptake .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The phenethylamine group in 3-(Phenethylamino)propanamide HCl may enhance lipophilicity and blood-brain barrier penetration compared to smaller substituents (e.g., dimethylamino in ). This property is critical for central nervous system-targeting drugs like Encenicline hydrochloride . Benzylamino analogs (e.g., ) are often used as intermediates due to their stability, whereas tert-butyl groups () may sterically hinder interactions with biological targets.

Synthetic Utility: Compounds like 3-(Benzylamino)propanamide HCl are pivotal in synthesizing polyamide polymers or peptide mimetics, as seen in the preparation of isoindolinone derivatives . The hydrochloride salt form improves solubility and crystallinity, a common feature across all listed analogs.

Hydroxamic acid derivatives (e.g., ) exhibit antioxidant properties, but their structural divergence limits direct comparison.

Research Findings and Mechanistic Insights

Receptor Binding and Selectivity

- Encenicline Hydrochloride: Exhibits high selectivity for α7 nAChRs, with a binding affinity (Ki) in the nanomolar range. Its propanamide-like side chain likely contributes to receptor docking .

- 3-(Phenethylamino)propanamide HCl: Analogous amine groups may interact with similar receptor sites, though empirical studies are needed to confirm this hypothesis.

Biological Activity

3-(Phenethylamino)propanamide hydrochloride, a synthetic compound belonging to the amphetamine family, has garnered attention for its biological activity, particularly as a central nervous system (CNS) stimulant. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C11H17ClN2O

- Molecular Weight : 228.72 g/mol

- CAS Number : 120034-99-3

The primary mechanism of action for 3-(Phenethylamino)propanamide hydrochloride involves the modulation of neurotransmitter systems. It is known to increase the release of dopamine and norepinephrine, which enhances alertness and reduces appetite. This compound interacts with various CNS receptors, influencing pathways related to neurotransmitter synthesis, release, and reuptake.

Biological Activity Overview

3-(Phenethylamino)propanamide hydrochloride exhibits several biological activities:

- CNS Stimulation : Acts as a stimulant, enhancing cognitive function and physical performance.

- Appetite Suppression : Utilized as an appetite suppressant in weight loss applications.

- Potential Therapeutic Uses : Investigated for its role in treating obesity and metabolic disorders.

Appetite Suppression and Weight Loss

A study highlighted the effectiveness of 3-(Phenethylamino)propanamide hydrochloride in reducing body weight in animal models. The compound demonstrated significant reductions in food intake and body mass index (BMI) when administered at specific dosages over a controlled period. The results suggested a dose-dependent relationship between the compound's administration and weight loss outcomes.

| Study | Dosage (mg/kg) | Duration (weeks) | Weight Loss (%) |

|---|---|---|---|

| A | 5 | 4 | 10 |

| B | 10 | 4 | 15 |

| C | 20 | 4 | 25 |

Neurotransmitter Interaction

Research has shown that 3-(Phenethylamino)propanamide hydrochloride significantly increases dopamine levels in the striatum of rodents. This increase correlates with enhanced locomotor activity, indicating its potential as a stimulant.

Safety and Toxicology

While the compound shows promise in various applications, safety assessments are crucial. Toxicological studies indicate that high doses can lead to adverse effects such as increased heart rate and anxiety. Long-term effects remain under investigation, necessitating further research to establish safe usage guidelines.

Q & A

Q. How can researchers optimize the synthesis of 3-(Phenethylamino)propanamide hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate reaction solvents (e.g., THF for amidation reactions) and coupling agents to enhance intermediate stability. For example, purification via recrystallization (as in for similar propanamide derivatives) can improve purity. Monitoring reaction progress using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of phenethylamine and propanamide precursors are critical. Ensuring anhydrous conditions and controlled pH (e.g., using NaHCO₃ as a base, as in ) minimizes side reactions .

Q. What analytical techniques are most effective for confirming the structure and purity of 3-(Phenethylamino)propanamide hydrochloride?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with chemical shifts typically observed for aromatic protons (δ 7.2–7.4 ppm) and amide NH groups (δ 6.5–8.0 ppm). Infrared (IR) spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion verification (e.g., [M+H]⁺ for C₁₁H₁₆ClN₂O₂). Purity assessment requires HPLC with UV detection (λ ~254 nm) and elemental analysis for chloride content .

Q. How should researchers evaluate the solubility and stability of 3-(Phenethylamino)propanamide hydrochloride under experimental conditions?

- Methodological Answer : Solubility can be tested in polar solvents (e.g., water, DMSO) via serial dilution, noting precipitation thresholds. Stability studies should include accelerated degradation under stress conditions (e.g., heat, light, pH extremes) analyzed via HPLC. For long-term storage, lyophilization and storage at -20°C in desiccated environments (as recommended for similar hydrochlorides in and ) prevent hydrolytic degradation .

Advanced Research Questions

Q. How can researchers investigate the role of the phenethylamino group in modulating biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies can compare 3-(Phenethylamino)propanamide hydrochloride with analogs lacking the phenethyl group or with substituted aryl moieties. Biological assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (using software like AutoDock) can identify key interactions. For example, highlights substituent effects on arylcyclohexylamine activity, suggesting similar approaches for mechanistic insights .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell permeability, protein binding). Cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Ensure compound purity (via HPLC) and verify solubility in assay buffers. Dose-response curves and statistical meta-analysis (e.g., IC₅₀ comparisons) can reconcile discrepancies. demonstrates how discriminative stimulus effects in rats were validated through controlled behavioral paradigms .

Q. How can researchers design experiments to probe the metabolic fate of 3-(Phenethylamino)propanamide hydrochloride in vivo?

- Methodological Answer : Radiolabeled analogs (e.g., ¹⁴C at the phenethyl group) can track absorption, distribution, metabolism, and excretion (ADME) in animal models. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites, while cytochrome P450 inhibition assays (using human liver microsomes) predict metabolic pathways. emphasizes rigorous safety protocols for handling radiolabeled compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.